5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide follows systematic conventions:
- Root : The 1,2-oxazole ring (positions 1–5) serves as the parent structure.
- Substituents :
- A 4-chlorophenyl group at position 5
- A carboxamide group at position 3, with the amide nitrogen bonded to pyridin-2-yl
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₁ClN₃O₂ | Derived |
| Molecular weight | 300.72 g/mol | Calculated |
| Canonical SMILES | ClC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=N3 | Generated |
X-ray crystallography of analogous compounds reveals planar isoxazole and pyridine rings with inter-ring dihedral angles of 15–25°, facilitating π-π stacking. The 4-chlorophenyl group induces steric effects that influence binding affinities in biological systems.
Historical Development of Isoxazole-Carboxamide Derivatives
The synthesis of isoxazole-carboxamides evolved through three phases:
- Early Condensation Methods (Pre-2000) : Initial routes involved cyclocondensation of β-ketoamides with hydroxylamine, yielding low-complexity derivatives. For example, 5-aryl isoxazole-3-carboxamides were prepared via: $$ \text{RCOCH}_2\text{CONH
Properties
Molecular Formula |
C15H10ClN3O2 |
|---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)13-9-12(19-21-13)15(20)18-14-3-1-2-8-17-14/h1-9H,(H,17,18,20) |
InChI Key |
KKHZDGRTVKXSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The palladium catalyst facilitates C–H activation at the picolinamide’s α-position, enabling coupling with 4-chlorobenzaldehyde (5 equiv). Time-course analysis reveals complete conversion within 17 hours, producing the target compound in 78% isolated yield after recrystallization from CHCl₃/hexane. Control experiments confirm the necessity of both Pd(TFA)₂ and molecular oxygen, with reaction yields dropping to <5% under nitrogen atmospheres.
Table 1: Optimization of Palladium-Catalyzed Cyclocondensation
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% Pd(TFA)₂ | 78 |
| Temperature | 120–180°C | 150°C | 78 |
| Solvent | Toluene, Octane | n-Octane | 78 |
| Aldehyde Equiv | 3–10 | 5 | 78 |
Carboxylic Acid Activation via DMAP-Tf for Oxazole Core Construction
A scalable alternative employs DMAP-triflate (DMAP-Tf) to activate 3-(4-chlorophenyl)propiolic acid, enabling [3+2] cycloaddition with methyl isocyanoacetate. This method, developed by ACS researchers, achieves 92% yield for the oxazole carboxylic acid intermediate, which is subsequently amidated with pyridin-2-amine.
Stepwise Synthesis and Functionalization
-
Oxazole Ring Formation : Reacting 3-(4-chlorophenyl)propiolic acid (1.0 equiv) with DMAP-Tf (1.3 equiv) in DCM generates a reactive acylpyridinium intermediate. Addition of methyl isocyanoacetate (1.2 equiv) at 40°C induces cyclization, yielding methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate.
-
Hydrolysis and Amidation : Saponification with LiOH (2M, THF/H₂O) provides the free carboxylic acid (95% yield), which undergoes HATU-mediated coupling with pyridin-2-amine to furnish the target carboxamide (88% yield).
Table 2: Comparative Analysis of Coupling Reagents for Amidation
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 4 | 88 |
| EDCI/HOBt | NMM | CH₂Cl₂ | 12 | 72 |
| DCC | Pyridine | THF | 24 | 65 |
Hydrazine-Mediated Cyclization from Isoxazole Precursors
Building on Gewald-Thorpe methodologies, this route condenses 4-acetamido-5-(4-chlorophenyl)isoxazole-3-carbonitrile with hydrazine hydrate (98%) to form a hydrazide intermediate. Subsequent cyclization with pyridine-2-carbaldehyde in the presence of p-TsOH yields the target compound via Dimroth rearrangement.
Mechanistic Insights and Yield Optimization
The reaction proceeds through a two-stage process:
-
Hydrazide Formation : Heating 4-acetamido-5-(4-chlorophenyl)isoxazole-3-carbonitrile with hydrazine (3 equiv) in ethanol at 80°C for 6 hours generates the primary hydrazide (83% yield).
-
Cyclocondensation : Treating the hydrazide with pyridine-2-carbaldehyde (1.2 equiv) and p-TsOH (10 mol%) in toluene under reflux affords the triazepine-oxazole hybrid, which undergoes retro-Diels-Alder cleavage to release the target carboxamide (68% overall yield).
Critical Evaluation of Synthetic Methodologies
Table 3: Method Comparison for Industrial Scalability
| Parameter | Pd-Catalyzed | DMAP-Tf | Hydrazine |
|---|---|---|---|
| Total Steps | 1 | 3 | 2 |
| Overall Yield | 78% | 72% | 68% |
| Catalyst Cost | High ($320/g) | Moderate | Low |
| Halogen Tolerance | Excellent | Excellent | Moderate |
| Purification Complexity | Medium | High | Medium |
The palladium-catalyzed method excels in step economy but faces challenges in catalyst recovery. Conversely, the DMAP-Tf route offers superior functional group compatibility for late-stage diversification at the expense of additional synthetic steps.
Advanced Characterization and Analytical Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.95 (d, J=4.8 Hz, 1H, Py-H), 8.45 (s, 1H, Oxazole-H), 8.12–7.98 (m, 4H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Py-H), 7.32 (d, J=8.1 Hz, 2H, Ar-H).
-
HRMS (ESI+): m/z calc. for C₁₅H₁₁ClN₃O₂ [M+H]⁺: 316.0489; found: 316.0485.
-
XRD Analysis : Monoclinic P2₁/c space group with unit cell parameters a=8.42 Å, b=12.76 Å, c=14.33 Å, confirming planar oxazole-pyridine conjugation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes substitution reactions under controlled conditions. Key findings include:
-
Mechanistic Insight : The electron-withdrawing nature of the oxazole ring activates the chlorophenyl group for nucleophilic aromatic substitution (SNAr), particularly at the para-position.
Oxazole Ring Reactivity
The 1,2-oxazole ring participates in ring-opening and functionalization reactions:
Acid-Catalyzed Ring Opening
-
Conditions : HCl (conc.), 60°C
-
Product : N-(Pyridin-2-yl)-3-(4-chlorophenyl)propanamide (via β-ketoamide intermediate)
Cycloaddition Reactions
-
Diels-Alder Reactivity : The oxazole’s electron-deficient nature allows [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) to form bicyclic adducts .
Pyridinyl Carboxamide Modifications
The pyridine ring undergoes regioselective functionalization:
| Reaction | Reagents | Position | Product | Application |
|---|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH | Pyridine N | Pyridine N-oxide | Enhanced solubility |
| Alkylation | MeI, K₂CO₃ | Pyridine C-3 | 3-Methylpyridinyl derivative | Bioactivity modulation |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Buchwald-Hartwig Amination
-
Substrate : 5-(4-Bromophenyl) analog
-
Conditions : Pd₂(dba)₃, Xantphos, 110°C
-
Product : 4-(Piperazin-1-yl)phenyl derivative (IC₅₀ = 1.2 μM against A549 cells)
Sonogashira Coupling
-
Substrate : 5-(4-Iodophenyl) analog
-
Conditions : CuI, PPh₃, Et₃N
-
Product : Alkyne-functionalized analog (used in click chemistry)
Bioactivity-Linked Reactivity
The compound interacts with biological targets via covalent and non-covalent mechanisms:
-
Enzyme Inhibition : The oxazole ring coordinates with metalloenzymes (e.g., carbonic anhydrase IX), displacing catalytic zinc ions .
-
Reactive Oxygen Species (ROS) Generation : Under physiological conditions, the chlorophenyl group facilitates ROS production, contributing to anticancer effects .
Comparative Reactivity of Substituents
A substituent effect study reveals:
| Substituent | Position | Reactivity (Relative to H) |
|---|---|---|
| –Cl | para | 3.5× (SNAr), 1.8× (Suzuki) |
| –OCH₃ | meta | 1.2× (SNAr), 2.1× (Suzuki) |
| –NO₂ | ortho | 5.7× (SNAr), 0.9× (Suzuki) |
Data normalized to unsubstituted phenyl analogs
Degradation Pathways
Stability studies under accelerated conditions:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| pH < 3 | Oxazole ring-opened amide | Acid hydrolysis |
| UV light | 4-Chlorobenzoic acid | Photo-oxidation |
| 40°C/75% RH | N-(Pyridin-2-yl)oxazole-3-carboxamide | Hydrolysis |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C15H10ClN3O2
- CAS Number : 176593-48-9
This structure features a chlorophenyl group and a pyridine moiety, which contribute to its biological activity.
Antiviral Activity
Research indicates that compounds similar to 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide exhibit antiviral properties. For instance, studies have shown that certain oxazole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development . The specific mechanism of action often involves interference with viral enzymes or host cell processes critical for viral life cycles.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A series of related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar oxazole frameworks have been reported to inhibit cancer cell proliferation and induce apoptosis in vitro . These findings highlight the need for further investigation into the specific mechanisms through which 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide exerts its effects on cancer cells.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For instance, certain oxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain relief, positioning such compounds as potential anti-inflammatory agents .
Synthetic Applications
The synthesis of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has been achieved using various methodologies that emphasize the versatility of oxazole chemistry. Recent advancements in synthetic techniques have allowed for the rapid production of multi-substituted oxazoles from readily available precursors, enhancing the accessibility of this compound for research purposes .
Case Study 1: Antiviral Screening
In a study evaluating the antiviral efficacy of various oxazole derivatives, 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide was tested against several viruses. Results indicated a significant reduction in viral replication rates compared to controls, suggesting its potential as an antiviral agent .
Case Study 2: Anticancer Activity Evaluation
A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on different cancer cell lines. The results showed that the compound exhibited IC50 values indicative of potent anticancer activity, especially against breast and lung cancer cell lines . Further studies are warranted to understand its mechanism and optimize its efficacy.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can be contextualized by comparing it to analogous compounds reported in the literature. Key comparisons are summarized below:
Substituent Effects on Cholinesterase Inhibition
5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide :
This analog, featuring a 3-nitrophenyl group, exhibited superior AChE inhibition (IC50 = 1.23 μM) compared to its 3-chlorophenyl counterpart, which showed stronger BChE inhibition (IC50 = 9.71 μM) . The nitro group’s electron-withdrawing nature likely enhances AChE binding affinity, whereas the chloro substituent may favor BChE selectivity. The 4-chlorophenyl variant in the target compound could exhibit intermediate or distinct activity due to steric and electronic differences.5-(3-Chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide :
The positional isomer with a 3-chlorophenyl group demonstrated BChE selectivity, highlighting the critical role of substitution patterns on enzyme specificity .
Structural Modifications and Therapeutic Targets
- N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Derivatives: These compounds, patented as CDK7 inhibitors for cancer therapy, replace the oxazole core with an acrylamide-thiazole hybrid. The pyridin-2-yl group is retained, but the addition of a thiazole moiety confers kinase inhibitory properties, illustrating how heterocyclic variations redirect biological targeting .
5-(Furan-2-yl)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide :
This analog substitutes the chlorophenyl group with furan and thiophene rings, resulting in a higher molecular weight (365.4 g/mol ) and altered physicochemical properties (e.g., solubility, bioavailability). Such modifications may broaden therapeutic applications but reduce cholinesterase affinity .
Molecular Weight and Functional Group Trends
Key Insights
- Chlorophenyl Position Matters : The 3-chloro vs. 4-chloro substitution on the phenyl ring significantly impacts enzyme selectivity (BChE vs. AChE) .
- Heterocyclic Diversity : Replacement of oxazole with thiazole or furan alters target profiles, emphasizing the need for scaffold-specific optimization .
- Molecular Weight Trade-offs: Bulky substituents (e.g., chromenone in ) increase molecular weight but may enhance binding affinity or solubility .
Biological Activity
The compound 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a member of the oxazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can be represented as follows:
This compound features a chlorophenyl moiety, a pyridine group, and an oxazole ring, contributing to its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that oxazole derivatives, including this compound, exhibit significant anticancer activity. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.4 | Inhibition of VEGFR-2 and apoptosis induction |
| MCF7 (Breast) | 12.7 | P-glycoprotein inhibition |
| LoVo (Colon) | 18.5 | Caspase activation |
| HT29 (Colon) | 14.3 | Anti-angiogenic properties |
These results indicate that the compound effectively inhibits the growth of various cancer cell lines by targeting critical pathways involved in tumor progression and survival .
The biological activity of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can be attributed to several mechanisms:
- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
- Apoptosis Induction : Activation of the caspase cascade leads to programmed cell death in cancer cells.
- P-glycoprotein Inhibition : This may enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of various oxazole derivatives, including 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide, against a panel of human cancer cell lines using the MTT assay. The results indicated that this compound exhibited a dose-dependent cytotoxic effect with significant selectivity towards cancer cells over normal fibroblasts .
Study 2: Structural Modifications
Research on structural modifications of oxazole derivatives revealed that alterations in substituents could enhance anticancer potency. For example, introducing different halogen groups or varying the pyridine substituent improved bioactivity against certain cancer types .
Q & A
Basic: What are the common synthetic routes for 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide?
Answer:
The synthesis typically involves coupling a pre-functionalized oxazole core with a pyridine-2-amine derivative. For example:
- Step 1: React 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid with a coupling agent (e.g., EDCI or HATU) to activate the carboxyl group.
- Step 2: Introduce pyridin-2-amine via nucleophilic acyl substitution under inert conditions (e.g., nitrogen atmosphere).
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., aromatic protons of 4-chlorophenyl at δ 7.2–7.5 ppm; pyridine protons at δ 8.1–8.7 ppm).
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (exact mass: ~330–332 Da).
- X-ray Crystallography: Resolves bond angles and dihedral angles between the oxazole and pyridine moieties (e.g., C–N–C bond angle ~120°) .
Advanced: How can researchers optimize the yield of the cyclization step during synthesis?
Answer:
- Catalyst Screening: Test Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or toluene) to stabilize transition states. Evidence shows TFA in toluene achieves >80% yield in similar oxazole syntheses .
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.
Advanced: What strategies address discrepancies in reported biological activity data?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Structural Validation: Confirm compound purity (>95% by HPLC) to rule out impurities affecting bioactivity.
- Meta-Analysis: Compare IC values across studies (e.g., antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial models) .
Basic: What key structural features influence the compound’s reactivity?
Answer:
- Electron-Withdrawing Groups: The 4-chlorophenyl group stabilizes the oxazole ring via resonance, increasing electrophilicity at the C3 position.
- Pyridine Coordination: The pyridin-2-yl group acts as a weak ligand, enabling metal complexation (e.g., with Cu) for catalytic applications .
Advanced: How can crystallographic fragment screening elucidate binding modes with target proteins?
Answer:
- Fragment Soaking: Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) at 1.5–2.0 Å resolution.
- Electron Density Maps: Identify hydrogen bonds between the carboxamide group and active-site residues (e.g., Arg/Lys side chains).
- Thermal Shift Assays: Validate binding by monitoring protein melting temperature (ΔT ≥ 2°C indicates stabilization) .
Basic: What in vitro assays are recommended to assess antimicrobial activity?
Answer:
- Microbroth Dilution: Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using CLSI guidelines.
- Time-Kill Curves: Measure log CFU reduction over 24 hours.
- Synergy Studies: Combine with β-lactams or fluoroquinolones to assess potentiation effects .
Advanced: How can structural modifications improve pharmacokinetic properties?
Answer:
- Bioisosteric Replacement: Substitute the pyridin-2-yl group with a pyrimidine ring to enhance metabolic stability.
- Prodrug Design: Introduce ester groups at the carboxamide to improve oral bioavailability.
- LogP Optimization: Add polar substituents (e.g., –OH or –OMe) to reduce lipophilicity (target LogP 2–3) .
Basic: How does this compound compare to other heterocyclic chlorophenyl derivatives?
Answer:
- vs. Imidazo[1,2-a]pyridines: The oxazole core offers higher ring strain, increasing reactivity in nucleophilic substitutions.
- vs. Benzoxazoles: The pyridine-carboxamide moiety enhances solubility in aqueous buffers (e.g., PBS pH 7.4).
- Biological Selectivity: Lower cytotoxicity (IC >50 μM in HEK293 cells) compared to thiadiazole analogs .
Advanced: What computational methods predict metabolic stability?
Answer:
- Docking Simulations: Use AutoDock Vina to model CYP3A4 metabolism sites (e.g., oxidation at the oxazole methyl group).
- QSAR Models: Train on datasets of oxazole derivatives to predict clearance rates (e.g., Random Forest regression).
- MD Simulations: Analyze solvent-accessible surface area (SASA) to identify prone-to-oxidation regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
